molecular formula C9H12BrNO2S B1287752 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene CAS No. 494833-75-9

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene

Cat. No.: B1287752
CAS No.: 494833-75-9
M. Wt: 278.17 g/mol
InChI Key: XYKJEMNFRNXVIG-UHFFFAOYSA-N
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Description

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and tert-butyloxycarbonylamino substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene typically involves the bromination of 4-(N-tert-butyloxycarbonylamino)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tert-butyloxycarbonylamino group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH₄) in ether.

Major Products

    Substitution: Formation of 2-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of de-brominated thiophene or modified amine derivatives.

Scientific Research Applications

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tert-butyloxycarbonylamino groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The thiophene ring provides a stable aromatic framework that can engage in π-π interactions with aromatic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(N-methoxycarbonylamino)thiophene
  • 2-Bromo-4-(N-ethoxycarbonylamino)thiophene
  • 2-Bromo-4-(N-isopropoxycarbonylamino)thiophene

Uniqueness

2-Bromo-4-(N-tert-butyloxycarbonylamino)thiophene is unique due to the presence of the tert-butyloxycarbonylamino group, which provides steric hindrance and influences the compound’s reactivity. This group also enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(5-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-7(10)14-5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKJEMNFRNXVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578053
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494833-75-9
Record name tert-Butyl (5-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-bromothiophen-3-yl)carbamate
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Synthesis routes and methods

Procedure details

Triethylamine (15 mL) and diphenylphosphoryl azide (16.5 mL) were added to a solution of the mixture of 2-bromothiophene-4-carboxylic acid obtained in the above-described Step (14.48 g) in toluene (250 mL) at room temperature. The reaction solution was stirred for 2 hours. 2-Methyl-2-propanol (40 mL) was added to the reaction solution, and then the reaction solution was stirred at 100° C. for 2 hours. The reaction solution was evaporated under vacuum, and the resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain tert-butyl(5-bromothiophen-3-yl)carbamate as a white solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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